N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is a complex organic compound that features both nitro and hydrazinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide typically involves multi-step organic reactions. One common route might include the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine.
Condensation: Formation of the hydrazinyl linkage through condensation reactions.
Amidation: Formation of the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydrazinyl groups to more oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-nitrophenyl)-4-oxobutanamide: Lacks the hydrazinyl and benzylidene groups.
4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide: Lacks the chloro and nitro substituents on the phenyl ring.
Uniqueness
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of nitro, chloro, hydrazinyl, and benzylidene groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14ClN5O6 |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H14ClN5O6/c18-12-4-5-14(15(9-12)23(28)29)20-16(24)6-7-17(25)21-19-10-11-2-1-3-13(8-11)22(26)27/h1-5,8-10H,6-7H2,(H,20,24)(H,21,25)/b19-10+ |
InChI Key |
BZLVCMYJSADYSF-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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